![molecular formula C16H16N2 B2854497 N-(3-Indolylmethyl)benzylamine CAS No. 57506-64-6](/img/structure/B2854497.png)
N-(3-Indolylmethyl)benzylamine
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Description
“N-(3-Indolylmethyl)benzylamine” is a chemical compound with the CAS Number: 57506-64-6 . Its IUPAC name is N-benzyl (1H-indol-3-yl)methanamine . The molecular weight of this compound is 236.32 . It is a solid substance that can range in color from white to brown .
Molecular Structure Analysis
The InChI code for “N-(3-Indolylmethyl)benzylamine” is 1S/C16H16N2/c1-2-6-13(7-3-1)10-17-11-14-12-18-16-9-5-4-8-15(14)16/h1-9,12,17-18H,10-11H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(3-Indolylmethyl)benzylamine” is a solid substance that can range in color from white to brown . It has a molecular weight of 236.32 . The compound should be stored at room temperature .Safety and Hazards
“N-(3-Indolylmethyl)benzylamine” is associated with several hazard statements including H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .
properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-2-6-13(7-3-1)10-17-11-14-12-18-16-9-5-4-8-15(14)16/h1-9,12,17-18H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAMAZXLUBYFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Indolylmethyl)benzylamine |
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